

Application of magnesium oxalate in the gravimetric analysis of magnesium.

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Compound of Interest

Compound Name: Magnesium oxalate

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Application of Magnesium Oxalate in the Gravimetric Analysis of Magnesium

Application Note AN-MG-001

Introduction

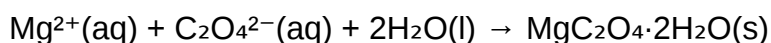
Gravimetric analysis is a highly accurate and precise method for quantitative chemical analysis. The determination of magnesium content is crucial in various fields, including pharmaceuticals, materials science, and environmental monitoring. One established gravimetric method for magnesium involves its precipitation as **magnesium oxalate** (MgC_2O_4), followed by thermal decomposition to a stable, weighable form, typically magnesium oxide (MgO). This application note provides a detailed protocol for the gravimetric determination of magnesium using this method, intended for researchers, scientists, and drug development professionals.

The principle of this method lies in the selective precipitation of magnesium ions from a solution using a suitable precipitating agent, such as ammonium oxalate. The resulting **magnesium oxalate** precipitate is of low solubility in water. Subsequent heating at high temperatures quantitatively converts the **magnesium oxalate** to magnesium oxide, a stable compound with a known chemical formula, which can be accurately weighed.

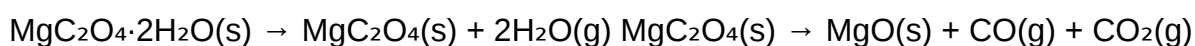
Principle of the Method

The gravimetric analysis of magnesium as oxalate involves several key steps:

- **Sample Preparation:** The sample containing magnesium is dissolved in an appropriate solvent, typically an acidic solution, to ensure all magnesium is present as Mg^{2+} ions.
- **Precipitation:** An excess of a precipitating agent, commonly a saturated solution of ammonium oxalate $((\text{NH}_4)_2\text{C}_2\text{O}_4)$, is added to the solution. The pH of the solution is adjusted to facilitate the quantitative precipitation of **magnesium oxalate** dihydrate $(\text{MgC}_2\text{O}_4 \cdot 2\text{H}_2\text{O})$. The precipitation reaction is as follows:



- **Digestion:** The precipitate is allowed to stand in the mother liquor, often at an elevated temperature. This process, known as digestion or Ostwald ripening, promotes the formation of larger, purer crystals that are easier to filter.
- **Filtration and Washing:** The precipitate is separated from the solution by filtration. It is then washed with a suitable solvent, such as a dilute ammonium oxalate solution, to remove any soluble impurities without dissolving the precipitate.
- **Drying and Ignition:** The filtered precipitate is first dried to remove water and then ignited at a high temperature. During ignition, the **magnesium oxalate** dihydrate decomposes first to anhydrous **magnesium oxalate** and then to magnesium oxide (MgO).^[1] The thermal decomposition follows these steps:



- **Weighing and Calculation:** The resulting magnesium oxide is cooled in a desiccator to prevent moisture absorption and then weighed accurately. The mass of magnesium in the original sample is calculated based on the mass of the MgO and the stoichiometry of the compounds.

Interferences

The primary interference in the gravimetric determination of magnesium as oxalate is the presence of calcium ions (Ca^{2+}), as calcium oxalate is also sparingly soluble and will co-precipitate.^[2] To mitigate this, calcium is typically removed prior to the precipitation of magnesium by precipitating it as calcium oxalate from an acidic solution, a condition under

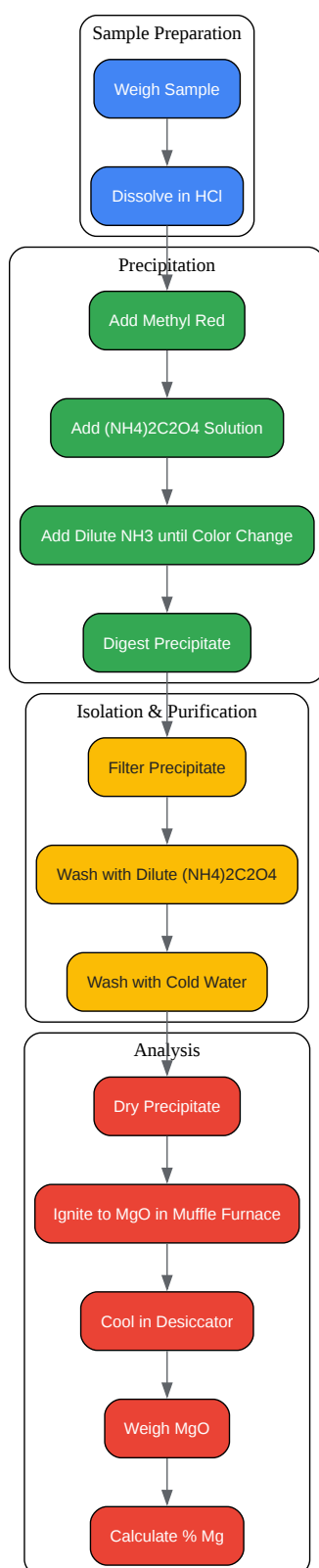
which **magnesium oxalate** remains soluble. Other metal ions that form insoluble oxalates can also interfere and may need to be removed through preliminary separation steps.

Experimental Protocols

Reagents and Materials

- Hydrochloric acid (HCl), concentrated
- Ammonium oxalate ((NH₄)₂C₂O₄), saturated solution
- Ammonia solution (NH₃), dilute (1:10)
- Methyl red indicator
- Ashless filter paper
- Gooch crucible
- Muffle furnace
- Analytical balance
- Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Workflow



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Figure 1: Experimental workflow for the gravimetric analysis of magnesium.

Detailed Procedure

- Sample Preparation:
 1. Accurately weigh a suitable amount of the dried sample, sufficient to yield approximately 0.1 g of magnesium oxide, into a 400 mL beaker.
 2. Add 50 mL of distilled water and 10 mL of concentrated hydrochloric acid. Heat the mixture on a hot plate until the sample is completely dissolved.
- Precipitation of **Magnesium Oxalate**:
 1. Dilute the solution to approximately 200 mL with distilled water.
 2. Add 5 drops of methyl red indicator to the solution.
 3. Heat the solution to boiling and add 50 mL of saturated ammonium oxalate solution.
 4. While stirring, slowly add dilute ammonia solution (1:10) dropwise until the indicator changes color from red to yellow, indicating a neutral to slightly alkaline pH.
 5. Allow the solution to stand on a steam bath for at least one hour to digest the precipitate. The solution should be checked to ensure it remains slightly alkaline.
- Filtration and Washing:
 1. Filter the hot solution through ashless filter paper.
 2. Wash the precipitate in the beaker with a small amount of hot, dilute ammonium oxalate solution (0.1%) and pass the washings through the filter.
 3. Transfer the precipitate to the filter paper. Wash the precipitate on the filter paper with several portions of the hot, dilute ammonium oxalate solution.
 4. Finally, wash the precipitate with a small amount of cold distilled water to remove the excess ammonium oxalate.
- Drying and Ignition:

1. Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain or platinum crucible.
 2. Dry the crucible and its contents in an oven at 105-110 °C.
 3. Char the filter paper slowly over a low flame without allowing it to ignite.
 4. Transfer the crucible to a muffle furnace and ignite at a temperature between 500-600 °C for 1-2 hours.[3] This ensures the complete conversion of **magnesium oxalate** to magnesium oxide.
- Weighing and Calculation:
 1. After ignition, transfer the crucible to a desiccator and allow it to cool to room temperature.
 2. Weigh the crucible containing the magnesium oxide residue.
 3. Repeat the ignition, cooling, and weighing steps until a constant weight is obtained (successive weighings agree to within 0.3 mg).
 4. Calculate the percentage of magnesium in the original sample using the following formula:

$$\% \text{ Mg} = (\text{Mass of MgO} / \text{Mass of Sample}) \times (\text{Atomic Mass of Mg} / \text{Molar Mass of MgO}) \times 100$$

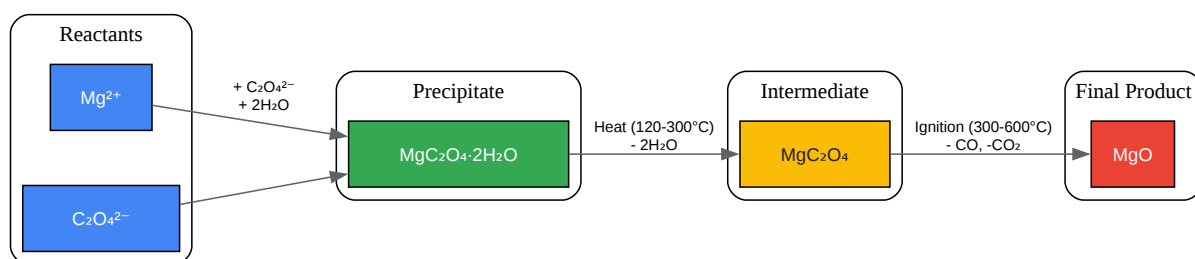
Quantitative Data

The following table summarizes key quantitative data relevant to the gravimetric analysis of magnesium as oxalate.

Parameter	Value	Reference
Molar Mass of MgC_2O_4	112.32 g/mol	[1]
Molar Mass of $\text{MgC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$	148.35 g/mol	[1]
Molar Mass of MgO	40.30 g/mol	
Solubility of MgC_2O_4 in water	0.038 g/100 mL	[1]
Solubility Product (Ksp) of MgC_2O_4	8.5×10^{-5}	[1]
Dehydration Temperature of $\text{MgC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$	120-300 °C	[3]
Decomposition Temperature of MgC_2O_4 to MgO	300-600 °C	[3]

Chemical Reactions and Stoichiometry

The logical relationship between the chemical species involved in this analytical method is illustrated below.



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Figure 2: Chemical transformations in the gravimetric analysis of magnesium.

Conclusion

The gravimetric determination of magnesium by precipitation as **magnesium oxalate** and subsequent ignition to magnesium oxide is a reliable and accurate analytical method. Careful control of experimental conditions, particularly pH during precipitation and the final ignition temperature, is critical for obtaining accurate results. The primary interference from calcium must be addressed for samples containing both elements. When performed correctly, this method serves as a valuable tool for the quantitative analysis of magnesium in a variety of sample matrices.

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